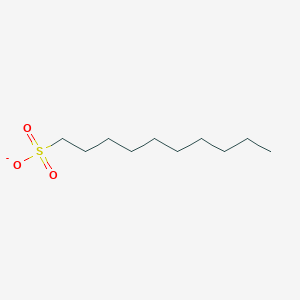
Decane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various industries, including cosmetics, pharmaceuticals, and detergents, due to its surfactant properties . This compound is particularly useful in high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography for the analysis of organic small molecule compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decane-1-sulfonate can be synthesized through the sulfonation of decane. The process typically involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, this compound is produced by sulfonating decane with sulfur trioxide in a continuous reactor. The reaction mixture is then neutralized with sodium hydroxide to yield sodium this compound. The product is purified through recrystallization from ethanol and dried over silica gel .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can participate in substitution reactions, particularly in coupling reactions such as the Suzuki coupling.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents may be used.
Reduction: Specific reducing agents are not commonly used with this compound.
Substitution: Palladium catalysts and bases like sodium hydroxide are used in Suzuki coupling reactions.
Major Products:
Oxidation: Products depend on the specific oxidizing agent used.
Reduction: Not commonly reported.
Substitution: Products include various coupled organic compounds, depending on the reactants used in the Suzuki coupling.
Scientific Research Applications
Decane-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
Decane-1-sulfonate functions primarily as an anionic surfactant. Its mechanism of action involves the interaction of its sulfonate group with positively charged analytes, allowing for their separation and resolution in chromatographic techniques . The compound’s ability to form micelles at certain concentrations (critical micelle concentration) is crucial for its surfactant properties .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a longer carbon chain.
Sodium octane-1-sulfonate: A similar compound with a shorter carbon chain.
Sodium hexane-1-sulfonate: An anionic surfactant with an even shorter carbon chain.
Comparison:
Chain Length: Decane-1-sulfonate has a ten-carbon chain, making it intermediate in length compared to SDS (twelve carbons) and sodium octane-1-sulfonate (eight carbons).
Surfactant Properties: The critical micelle concentration and surfactant properties vary with chain length, with this compound having properties between those of SDS and sodium octane-1-sulfonate.
This compound stands out due to its balanced chain length, making it suitable for a variety of applications in chromatography and as a surfactant in industrial formulations.
Properties
IUPAC Name |
decane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H,11,12,13)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGOXGQSTGQXDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O3S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019635 |
Source


|
| Record name | Decane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45131-92-8 |
Source


|
| Record name | Decane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














